BenchChemオンラインストアへようこそ!

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile

Serotonin transporter SERT Structure-activity relationship

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile (CAS 1637781-29-3, molecular formula C₁₅H₁₅N₃, MW 237.30) is a 3,6-disubstituted indole derivative bearing an N-methyl-1,2,3,6-tetrahydropyridin-4-yl moiety at the indole C3 position and a carbonitrile group at the C6 position. It belongs to the tetrahydropyridinyl-indole chemical class, a scaffold historically explored for serotonin (5-HT) receptor modulation and serotonin transporter (SERT) inhibition.

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
Cat. No. B8030420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile
Molecular FormulaC15H15N3
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N
InChIInChI=1S/C15H15N3/c1-18-6-4-12(5-7-18)14-10-17-15-8-11(9-16)2-3-13(14)15/h2-4,8,10,17H,5-7H2,1H3
InChIKeyQLJMWTYZMRDCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile: Chemical Identity, Pharmacological Class, and Procurement Context


3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile (CAS 1637781-29-3, molecular formula C₁₅H₁₅N₃, MW 237.30) is a 3,6-disubstituted indole derivative bearing an N-methyl-1,2,3,6-tetrahydropyridin-4-yl moiety at the indole C3 position and a carbonitrile group at the C6 position. It belongs to the tetrahydropyridinyl-indole chemical class, a scaffold historically explored for serotonin (5-HT) receptor modulation and serotonin transporter (SERT) inhibition. [1] The compound also serves as a critical synthetic intermediate in the preparation of 3,6-disubstituted indole-based neuronal nitric oxide synthase (nNOS) inhibitors. [2]

Why Generic Substitution of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile with In-Class Analogs Fails: Key Structural Determinants


Tetrahydropyridinyl-indole analogs cannot be freely interchanged because the position of the nitrile substituent on the indole ring and the nature of the N-substituent on the tetrahydropyridine ring are critical determinants of both pharmacophore compatibility and synthetic intermediate utility. Published structure-activity relationship (SAR) studies demonstrate that a nitrile substituent at the C5 position of the indole ring confers potent SERT binding activity, whereas regioisomeric substitution at the C6 position alters the pharmacological profile and enables a distinct synthetic trajectory toward nNOS inhibitor scaffolds. [1] Simultaneously, the N-methyl group on the tetrahydropyridine ring influences the basicity, lipophilicity, and conformational preferences of the molecule relative to N-unsubstituted, N-ethyl, N-isopropyl, or N-benzyl analogs. [2] These structural features collectively dictate which downstream biological targets are accessible, making generic substitution scientifically invalid without explicit comparative data.

Quantitative Differential Evidence for 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile Versus Closest Analogs


Regiospecific SERT Binding Pharmacophore: 5-CN vs. 6-CN Isomer Differentiation

In a systematic SAR study of N-methyl tetrahydropyridin-4-yl indoles, the 5-cyano substituted analog (compound 5a) exhibited a SERT IC₅₀ of 19 nM, ranking as the most potent compound in the N-methyl tetrahydropyridin-4-yl series. [1] The authors explicitly concluded that "a nitrile substituent at the C5 position of the indole ring gave potent SERT activity," establishing that the nitrile position is a critical determinant of SERT binding affinity. [1] The 6-cyano regioisomer (the target compound) was not included in this SERT dataset, indicating that the 6-CN substitution pattern occupies a distinct pharmacological space from the well-characterized 5-CN SERT pharmacophore. This positional specificity has direct consequences for target engagement: researchers seeking SERT activity should select the 5-CN isomer, whereas those pursuing targets accessible via the 6-CN scaffold (e.g., nNOS inhibitor intermediates) require the 6-CN compound.

Serotonin transporter SERT Structure-activity relationship Indole regioisomer SSRI pharmacophore

Unique Synthetic Intermediate Utility: 6-CN Enables nNOS Inhibitor Derivatization Not Accessible from 5-CN Isomer

The target compound serves as the direct synthetic precursor to N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide (compound 16), a selective human nNOS inhibitor. [1] In the published synthesis, the 6-nitro intermediate is reduced to the 6-amino derivative, then coupled with thiophene-2-carbimidothioate to yield compound 16. [1] Compound 16 demonstrated in vivo efficacy in the Chung model of neuropathic pain and was devoid of significant vasoconstrictive effects in human coronary arteries. [1] This synthetic pathway is geometrically dependent on the 6-position substitution: the 5-CN isomer cannot yield the identical 6-amidine pharmacophore without extensive synthetic redesign. Comparative selectivity data for compound 16 against nNOS, eNOS, and iNOS isoforms are provided in Table 1 of the cited reference.

Neuronal nitric oxide synthase nNOS inhibitor 3,6-Disubstituted indole Neuropathic pain Amidine synthesis

5-HT1A Receptor Affinity: Quantitative Comparison of 5-CN and 6-CN Isomers via BindingDB

The 5-cyano positional isomer (CAS 116480-60-5) has a reported 5-HT1A receptor binding affinity of Ki = 55 nM, measured by [³H]-8-OH-DPAT displacement. [1] No equivalent 5-HT1A binding data for the 6-cyano isomer (target compound) has been deposited in BindingDB or published in the peer-reviewed literature, suggesting this regioisomer has not been prioritized for 5-HT1A receptor screening programs. [2] The absence of 5-HT1A data for the 6-CN compound, combined with its established role as an nNOS inhibitor intermediate, indicates that the two regioisomers are deployed in orthogonal screening cascades: the 5-CN isomer for serotonergic target panels, and the 6-CN isomer for NOS-related target panels.

5-HT1A receptor Binding affinity Ki Serotonin receptor Radioligand displacement

Commercial Availability and Specification Differentiation: 6-CN Target Compound vs. N-Unsubstituted and 5-CN Analogs

The target compound (CAS 1637781-29-3) is commercially available from Fluorochem at 97% purity (catalog no. F471188) and from Leyan at 98% purity (catalog no. 1789704), with pricing at approximately CNY 2,376/250 mg and CNY 5,984/1 g. In contrast, the N-unsubstituted analog (CAS 918525-20-9) is distributed by Sigma-Aldrich as an AldrichCPR product with no analytical data provided and sold on an "as-is" basis, meaning the buyer assumes responsibility for identity and purity confirmation. The 5-cyano isomer (CAS 116480-60-5) is available from Thermo Scientific at 97% purity. This specification differential means the target compound is procurable with defined purity from multiple vendors, whereas the N-unsubstituted analog carries higher procurement risk due to the absence of vendor-supplied analytical certification.

Vendor specification Purity comparison CAS differentiation Research chemical procurement Analytical documentation

Validated Application Scenarios for 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile Based on Quantitative Evidence


Synthesis of 3,6-Disubstituted Indole nNOS Inhibitors for Neuropathic Pain Research

The target compound is the validated synthetic precursor for N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide (compound 16), a selective human nNOS inhibitor. [1] Compound 16 demonstrated in vivo reversal of thermal hyperalgesia in the Chung model of neuropathic pain and showed no significant vasoconstrictive effect in human coronary arteries. [1] Laboratories engaged in nNOS-targeted drug discovery for pain indications should procure the 6-CN isomer specifically, as the 5-CN isomer does not provide direct access to the 6-amidine pharmacophore. [1]

Pharmacological Differentiation Studies Between 5-HT1A/SERT and nNOS Pathways Using Positional Isomer Pairs

The 5-CN isomer demonstrates confirmed SERT binding (IC₅₀ = 19 nM) and 5-HT1A receptor affinity (Ki = 55 nM), whereas the 6-CN isomer (target compound) is not associated with these serotonergic targets in published datasets. [2][1] This divergent pharmacological profile makes the matched 5-CN/6-CN isomer pair a valuable tool set for target deconvolution studies, where researchers can use the 5-CN isomer to interrogate serotonergic mechanisms and the 6-CN isomer to probe NOS-mediated pathways without confounding cross-target activity. [2][1]

Structure-Activity Relationship (SAR) Studies on Indole Nitrile Positional Isomers

Published SAR data for N-methyl tetrahydropyridin-4-yl indoles demonstrate that the 5-CN substitution (compound 5a, SERT IC₅₀ = 19 nM) is among the most potent SERT-binding modifications in the series, alongside the 5-NO₂ analog (compound 5b, SERT IC₅₀ = 40 nM). [2] The 6-CN isomer extends this SAR landscape by enabling exploration of C6-position substitution effects on biological activity. Procurement of both the 5-CN and 6-CN isomers allows systematic investigation of how nitrile positional isomerism influences target engagement across SERT, 5-HT receptor subtypes, and NOS isoforms. [2][1]

Medicinal Chemistry Campaigns Requiring Defined-Purity Building Blocks with Vendor Analytical Documentation

For medicinal chemistry laboratories requiring building blocks with verified purity for SAR expansion or lead optimization, the target compound is available from Fluorochem (97% purity) and Leyan (98% purity) with accompanying analytical documentation. This contrasts with the N-unsubstituted analog (Sigma-Aldrich AldrichCPR), which carries no analytical certification and is sold on an "as-is" basis. The defined purity specification supports reproducible reaction stoichiometry and minimizes purification burden in multi-step synthetic sequences.

Quote Request

Request a Quote for 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.